molecular formula C17H16F2N2O2 B3865612 N,N'-1,2-propanediylbis(2-fluorobenzamide)

N,N'-1,2-propanediylbis(2-fluorobenzamide)

Cat. No. B3865612
M. Wt: 318.32 g/mol
InChI Key: UHSWGXLEECSEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-propanediylbis(2-fluorobenzamide), also known as PFBA, is a chemical compound that is widely used in scientific research. It is a fluorinated derivative of benzamide, which is a common organic compound used in the synthesis of pharmaceuticals and agrochemicals. PFBA has a unique structure that makes it an attractive molecule for various applications, including biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N,N'-1,2-propanediylbis(2-fluorobenzamide) is based on its ability to bind to proteins and induce conformational changes. N,N'-1,2-propanediylbis(2-fluorobenzamide) has a hydrophobic fluorinated benzene ring that interacts with non-polar amino acid residues in the protein binding site, while the amide groups form hydrogen bonds with polar amino acid residues. This results in a stable protein-ligand complex that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(2-fluorobenzamide) has been shown to have a minimal effect on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity or stability of proteins and has no significant cytotoxicity. N,N'-1,2-propanediylbis(2-fluorobenzamide) has been used to study the binding kinetics of various proteins, including enzymes, receptors, and antibodies.

Advantages and Limitations for Lab Experiments

N,N'-1,2-propanediylbis(2-fluorobenzamide) has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a high binding affinity for proteins. N,N'-1,2-propanediylbis(2-fluorobenzamide) is also highly fluorescent, which makes it easy to detect and quantify. However, N,N'-1,2-propanediylbis(2-fluorobenzamide) has some limitations. It has a relatively short half-life in cells and tissues, which limits its use for long-term studies. N,N'-1,2-propanediylbis(2-fluorobenzamide) also has a low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the use of N,N'-1,2-propanediylbis(2-fluorobenzamide) in scientific research. One potential application is in the development of new drug candidates. N,N'-1,2-propanediylbis(2-fluorobenzamide) can be used to screen large libraries of compounds for their binding affinity to target proteins, which can lead to the discovery of new drug candidates. Another future direction is in the study of protein dynamics and folding. N,N'-1,2-propanediylbis(2-fluorobenzamide) can be used to monitor the conformational changes of proteins in real-time, which can provide insights into the mechanisms of protein folding and unfolding. Additionally, N,N'-1,2-propanediylbis(2-fluorobenzamide) can be used to study the interactions between proteins and other biomolecules, such as lipids and carbohydrates. Overall, N,N'-1,2-propanediylbis(2-fluorobenzamide) has great potential for advancing our understanding of biological processes and developing new therapies for diseases.
Conclusion
In conclusion, N,N'-1,2-propanediylbis(2-fluorobenzamide) is a valuable tool for scientific research due to its high binding affinity for proteins and its fluorescent properties. It has a simple synthesis method and can be used for a variety of applications, including protein-ligand interactions, enzyme kinetics, and cellular processes. Although N,N'-1,2-propanediylbis(2-fluorobenzamide) has some limitations, it has great potential for advancing our understanding of biological processes and developing new therapies for diseases.

Scientific Research Applications

N,N'-1,2-propanediylbis(2-fluorobenzamide) is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions, enzyme kinetics, and cellular processes. It has a high binding affinity for proteins and can be used to monitor protein-protein interactions, protein-DNA interactions, and protein-small molecule interactions. N,N'-1,2-propanediylbis(2-fluorobenzamide) can also be used to label proteins for imaging studies and to study the dynamics of protein folding and unfolding.

properties

IUPAC Name

2-fluoro-N-[2-[(2-fluorobenzoyl)amino]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-11(21-17(23)13-7-3-5-9-15(13)19)10-20-16(22)12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWGXLEECSEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1F)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-propane-1,2-diylbis(2-fluorobenzamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.